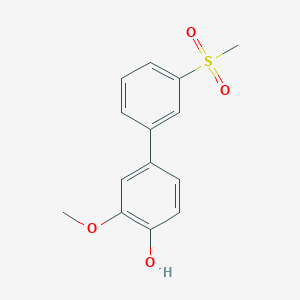
5-(2-Chloro-4-ethoxyphenyl)-2-methoxyphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Chloro-4-ethoxyphenyl)-2-methoxyphenol, 95% (5-CEP-2-MP) is an organic compound with a wide range of applications in scientific research. It is a white crystalline solid with a melting point of 75-77°C and a solubility of 0.37 g/mL in methanol. 5-CEP-2-MP is widely used in laboratory experiments due to its high purity, low toxicity, and low cost. Its properties make it an attractive choice for a variety of applications, including synthesis, chromatography, and spectroscopy.
Wissenschaftliche Forschungsanwendungen
5-(2-Chloro-4-ethoxyphenyl)-2-methoxyphenol, 95% is widely used in scientific research, with applications ranging from synthesis to chromatography and spectroscopy. It is used in the synthesis of various organic compounds, such as drugs, dyes, and fragrances. It is also used in chromatography to separate and identify components of complex mixtures. In addition, it is used in spectroscopy to study the structure and properties of organic molecules.
Wirkmechanismus
The mechanism of action of 5-(2-Chloro-4-ethoxyphenyl)-2-methoxyphenol, 95% is not fully understood. However, it is believed to act as an electron-withdrawing group, which can stabilize the transition state of a reaction and increase the rate of reaction. This property is useful in the synthesis of organic compounds, as it can increase the yield of the reaction.
Biochemical and Physiological Effects
5-(2-Chloro-4-ethoxyphenyl)-2-methoxyphenol, 95% is not known to have any significant biochemical or physiological effects. It is a low-toxicity compound with no known adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
5-(2-Chloro-4-ethoxyphenyl)-2-methoxyphenol, 95% has several advantages for laboratory experiments. It is a low-cost, low-toxicity compound with a high purity. It is also easily synthesized and can be used in a variety of applications. However, it is not suitable for use in reactions that require a high temperature, as it has a low melting point.
Zukünftige Richtungen
There are several potential future directions for the use of 5-(2-Chloro-4-ethoxyphenyl)-2-methoxyphenol, 95% in scientific research. It could be used in the synthesis of more complex organic compounds, such as pharmaceuticals and fragrances. It could also be used in the development of new chromatographic and spectroscopic techniques. Additionally, further research could be done to better understand the mechanism of action of 5-(2-Chloro-4-ethoxyphenyl)-2-methoxyphenol, 95% and to explore its potential applications in other areas of scientific research.
Synthesemethoden
5-(2-Chloro-4-ethoxyphenyl)-2-methoxyphenol, 95% is synthesized through the reaction of 2-chloro-4-ethoxyphenol and 2-methoxyphenol in the presence of a strong base, such as potassium hydroxide. The reaction is carried out at room temperature in an aqueous solution of the reagents. The reaction proceeds through the formation of an intermediate product, which is then further converted to the desired product. The overall yield of the reaction is typically high, with yields of up to 95% reported.
Eigenschaften
IUPAC Name |
5-(2-chloro-4-ethoxyphenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO3/c1-3-19-11-5-6-12(13(16)9-11)10-4-7-15(18-2)14(17)8-10/h4-9,17H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USUVNGDOXQSKNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC(=C(C=C2)OC)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685743 |
Source


|
| Record name | 2'-Chloro-4'-ethoxy-4-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chloro-4-ethoxyphenyl)-2-methoxyphenol | |
CAS RN |
1261922-77-3 |
Source


|
| Record name | 2'-Chloro-4'-ethoxy-4-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(N-Ethylaminocarbonyl)phenyl]-2-methoxyphenol, 95%](/img/structure/B6380249.png)











![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol, 95%](/img/structure/B6380335.png)
